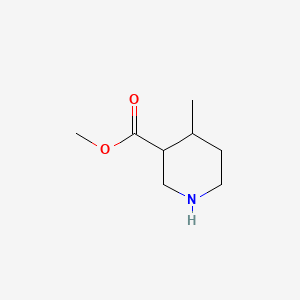

Methyl 4-methylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSFGBNZYUWVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of Methyl 4-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methylpiperidine-3-carboxylate is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on its physical and chemical properties, a plausible synthetic approach, and an overview of its potential role in the development of novel therapeutics. Due to the limited publicly available data on this specific molecule, this document also highlights areas where further research is required to fully characterize its properties and potential applications.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This compound, as a functionalized derivative, presents a versatile platform for the synthesis of more complex molecules with potential therapeutic value. This guide aims to consolidate the current knowledge on this compound to aid researchers in its potential application.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in organic solvents. | Inferred from similar compounds |

Note: The lack of experimental data necessitates that researchers undertaking work with this compound perform their own analytical characterization, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in the readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related piperidine carboxylates.

Proposed Synthetic Pathway: Catalytic Hydrogenation of a Pyridine Precursor

A common and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative. This approach offers good control over stereochemistry depending on the catalyst and reaction conditions chosen.

Workflow Diagram: Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

Methyl 4-methylnicotinate

-

Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)

-

Ethanol or Acetic Acid (solvent)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a high-pressure reaction vessel, dissolve Methyl 4-methylnicotinate in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of Platinum(IV) oxide or Rhodium on Carbon.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the different stereoisomers.

Note: This is a generalized protocol and the specific reaction conditions (catalyst, solvent, temperature, pressure, and reaction time) would need to be optimized to achieve the desired yield and stereoselectivity.

Reactivity and Potential Applications

The chemical structure of this compound offers several sites for further chemical modification:

-

The Piperidine Nitrogen: The secondary amine is nucleophilic and can be alkylated, acylated, or used in other coupling reactions to introduce a wide variety of substituents.

-

The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the primary alcohol.

-

The Piperidine Ring: The C-H bonds on the ring can potentially be functionalized through modern C-H activation methodologies.

These reactive handles make this compound a valuable intermediate for the synthesis of compound libraries for screening in drug discovery programs. The piperidine scaffold is a key component of many drugs targeting the central nervous system (CNS), as well as compounds with antiviral, antibacterial, and anticancer activities.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Its primary role appears to be that of a synthetic intermediate. The biological activity of any derivatives would be highly dependent on the nature of the substituents introduced.

Logical Relationship Diagram: From Scaffold to Biological Target

Caption: Logical workflow from a chemical scaffold to a potential drug candidate.

Conclusion and Future Directions

This compound is a chemical entity with clear potential as a versatile building block in organic synthesis and medicinal chemistry. However, the current lack of comprehensive data on its physical, chemical, and biological properties is a significant gap in the scientific literature. Future research should focus on:

-

Detailed Synthesis and Characterization: The development and publication of a robust and stereoselective synthesis for each of the stereoisomers of this compound, along with their full analytical characterization.

-

Exploration of Chemical Space: The use of this scaffold in the generation of diverse chemical libraries to explore a wide range of biological targets.

-

Biological Screening: The systematic evaluation of derivatives of this compound for various biological activities.

The information provided in this guide serves as a starting point for researchers interested in utilizing this compound. It is hoped that this document will stimulate further investigation into the properties and applications of this promising chemical scaffold.

An In-depth Technical Guide to the Identification of Methyl 4-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-methylpiperidine-3-carboxylate, focusing on its identification, synthesis, and characterization. Due to the presence of two stereocenters, this compound can exist as multiple stereoisomers. This guide addresses the complexities arising from this stereoisomerism and furnishes detailed information on the known isomers.

Chemical Identity and Stereoisomerism

The name "this compound" is ambiguous as it does not specify the relative or absolute stereochemistry at positions 3 and 4 of the piperidine ring. The compound can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.

Table 1: Identified CAS Numbers and Properties of this compound Isomers

| Isomer Name | Relative Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (3R,4R)-Methyl 4-methylpiperidine-3-carboxylate | cis | 2253105-16-5 | C₈H₁₅NO₂ | 157.21 |

| (3S,4S)-Methyl 4-methylpiperidine-3-carboxylate | cis | 1009376-69-5 | C₈H₁₅NO₂ | 157.21 |

| (3R,4S)-Methyl 4-methylpiperidine-3-carboxylate | trans | 1009376-62-8 | C₈H₁₅NO₂ | 157.21 |

| (3S,4R)-Methyl 4-methylpiperidine-3-carboxylate | trans | 1009376-57-1 | C₈H₁₅NO₂ | 157.21 |

| (3S,4R)-Methyl 4-methylpiperidine-3-carboxylate hydrochloride | trans | 2387561-44-4 | C₈H₁₆ClNO₂ | 193.67 |

Synthesis and Purification

A common route to a mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate involves the hydrogenation of methyl 4-methylnicotinate.

Experimental Protocol: Synthesis of a Mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate

This procedure is adapted from the work of O'Brien and co-workers.

Materials:

-

Methyl 4-methylnicotinate

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of methyl 4-methylnicotinate (1.0 eq) in glacial acetic acid, add platinum(IV) oxide (10 mol%).

-

Place the reaction mixture under an atmosphere of hydrogen gas (balloon pressure).

-

Stir the reaction vigorously at room temperature for 16-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate.

Synthesis of this compound isomers.

Experimental Protocol: Separation of cis- and trans-Isomers

The diastereomeric mixture of cis- and trans-Methyl 4-methylpiperidine-3-carboxylate can be separated using column chromatography.

Materials:

-

Mixture of cis- and trans-isomers

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Dissolve the crude mixture of isomers in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. The exact gradient will need to be optimized, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the separated isomers.

-

Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the isolated cis- and trans-Methyl 4-methylpiperidine-3-carboxylate.

The Multifaceted Biological Activities of Methyl 4-methylpiperidine-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyl 4-methylpiperidine-3-carboxylate scaffold represents a versatile and privileged core structure in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Derivatives of this core have demonstrated significant potential in modulating a range of physiological pathways, leading to the development of novel therapeutics for pain management, inflammatory diseases, cancer, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the biological activities of these derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Analgesic Activity: Opioid Receptor Modulation

A significant area of investigation for this compound derivatives has been in the development of potent and selective opioid receptor agonists for the treatment of pain. The piperidine ring is a well-established pharmacophore that mimics the essential structural features of endogenous and exogenous opioids, allowing for effective interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Data Summary

The analgesic potency of these derivatives is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring and the ester group. Structure-activity relationship (SAR) studies have revealed key determinants for receptor affinity and efficacy.

| Compound ID | N-substituent | C4-substituent | µ-Opioid Receptor Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Reference |

| 1 | -CH3 | -H | 8.47 (antagonist) | - | [1] |

| 2 | -CH2CH2Ph | -H | 34.3 (antagonist) | - | [1] |

| 3 | -CH3 | -Propyl | Agonist & Antagonist properties | - | [2] |

| 4 | N-methyl | trans-3-methyl | Pure antagonist | - | [1] |

Note: The table presents illustrative data for N-substituted 4-(3-hydroxyphenyl)piperidines, which share a core piperidine structure. Specific data for a wide range of direct this compound derivatives with opioid activity is not extensively published in a consolidated format. The data indicates that small changes to the N-substituent and substitution at the 3 and 4 positions can significantly impact whether a compound is an agonist or an antagonist.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a standard procedure to determine the binding affinity of a test compound for the µ-opioid receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining opioid receptor binding affinity.

Detailed Methodology:

-

Receptor Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from stable cell lines (e.g., HEK293 or CHO).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Competition Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled µ-opioid receptor agonist (e.g., [³H]DAMGO).

-

Add serial dilutions of the unlabeled test compound.

-

To determine non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., naloxone) is added to a set of wells.

-

The binding reaction is initiated by adding the cell membrane preparation.

-

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Anti-inflammatory and Anti-cancer Activity: Bruton's Tyrosine Kinase (Btk) Inhibition

Derivatives of the this compound scaffold have emerged as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases.

Quantitative Data Summary

The inhibitory activity of these compounds is typically evaluated through in vitro kinase assays, with IC50 values indicating the concentration required for 50% inhibition of Btk activity.

| Compound Class | Modification | Btk IC50 (nM) | Cellular Activity (EC50, nM) | Reference |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivatives | Varied substitutions | 74 - 139 | 2100 - 2650 (Raji cells) | [3] |

| Reversible Covalent Inhibitors | Cyanoacrylamide warhead | Potent and durable inhibition | Efficacy in rodent arthritis models | [4] |

Experimental Protocols

In Vitro Btk Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the Btk-catalyzed phosphorylation of a substrate. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Workflow for Btk Kinase Inhibition Assay

Caption: Workflow for determining Btk kinase inhibition.

Detailed Methodology:

-

Reagents: Recombinant human Btk enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor are prepared in a kinase buffer.

-

Kinase Reaction: In a 384-well plate, the Btk enzyme, substrate, and varying concentrations of the test inhibitor are combined. The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Signal Detection (ADP-Glo™):

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is then added to convert the ADP generated into ATP, which is subsequently used by luciferase to produce a luminescent signal.

-

-

Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to Btk activity, is plotted against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathway

B-Cell Receptor (BCR) Signaling Pathway and Btk Inhibition

Caption: B-Cell Receptor signaling and the point of Btk inhibition.

Anti-cancer Activity: Glutaminyl Cyclase Isoenzyme (isoQC) Inhibition

Glutaminyl cyclase isoenzyme (isoQC) is an enzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of proteins. In cancer, isoQC-mediated modification of CD47, a "don't eat me" signal on cancer cells, enhances its interaction with SIRPα on macrophages, thereby inhibiting phagocytosis.[5] Inhibitors of isoQC can disrupt this interaction and promote the immune-mediated clearance of tumor cells.

Experimental Protocols

In Vitro Glutaminyl Cyclase (QC/isoQC) Inhibition Assay

This assay measures the enzymatic activity of QC/isoQC by detecting the formation of a fluorescent product from a specific substrate.

Workflow for isoQC Inhibition Assay

Caption: Workflow for determining isoQC inhibitory activity.

Detailed Methodology:

-

Reagents: Purified recombinant human isoQC, a fluorogenic substrate, and the test inhibitor are prepared in an assay buffer.[6]

-

Enzymatic Reaction: The test inhibitor at various concentrations is pre-incubated with the isoQC enzyme. The reaction is initiated by adding the fluorogenic substrate. The mixture is incubated at 37°C.[6]

-

Signal Development: A developer solution is added to the reaction mixture, which enzymatically processes the product of the isoQC reaction to generate a fluorescent signal.[6]

-

Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm and 520 nm, respectively).[6][7]

-

Data Analysis: The fluorescence intensity is proportional to the isoQC activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the data.

Signaling Pathway

isoQC-mediated CD47-SIRPα "Don't Eat Me" Signaling in Cancer

Caption: Inhibition of isoQC disrupts the CD47-SIRPα signaling axis.[5]

Neuroprotective Activity: Glucocerebrosidase (GCase) Modulation

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and other neurodegenerative disorders.[8] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and contributes to cellular dysfunction. Small molecule modulators that can enhance the activity of wild-type or mutant GCase are therefore of great therapeutic interest.

Experimental Protocols

In Vitro GCase Activity Assay in Cell Lysates

This assay measures the activity of GCase in cell lysates using a fluorogenic substrate.

Workflow for GCase Activity Assay

Caption: Workflow for measuring GCase activity in cell lysates.

Detailed Methodology:

-

Cell Culture and Lysis: Cells of interest (e.g., patient-derived fibroblasts or neurons) are cultured and treated with the test modulator for a specified period. The cells are then harvested and lysed to release intracellular enzymes, including GCase.[9]

-

Protein Quantification: The total protein concentration in the cell lysate is determined to normalize the enzyme activity.

-

Enzymatic Reaction: The cell lysate is incubated with a fluorogenic substrate for GCase, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an appropriate buffer.[10][11] The reaction is carried out at 37°C.

-

Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH).

-

Measurement: The fluorescence of the product, 4-methylumbelliferone (4-MU), is measured using a fluorometer.

-

Data Analysis: The GCase activity is calculated based on the amount of 4-MU produced per unit of time and normalized to the total protein concentration. The effect of the modulator is determined by comparing the activity in treated versus untreated cells.[9]

Signaling Pathway

GCase Dysfunction and Restoration in Neurodegeneration

References

- 1. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Glutaminyl Cyclase isoenzyme isoQC as a regulator of SIRPα-CD47 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurogentec.com [eurogentec.com]

- 6. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]

- 7. Glucocerebrosidase dysfunction in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. In vitro GCase activity assay (total cell lysate) [protocols.io]

- 11. Glucocerebrosidase dysfunction in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-Methylpiperidine-3-carboxylate: A Versatile Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The precise control of molecular architecture is a cornerstone of modern drug development. Chiral building blocks, possessing defined three-dimensional structures, are indispensable tools in the synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs). Among these, methyl 4-methylpiperidine-3-carboxylate, with its two stereocenters, offers a versatile scaffold for the construction of a variety of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, resolution, and application of the stereoisomers of this compound, with a particular focus on its role in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.

Introduction to a Privileged Scaffold

The 3,4-disubstituted piperidine motif is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers can impart distinct pharmacological properties to the final drug molecule, making their stereoselective synthesis and separation a critical aspect of drug discovery and development. The cis-(3R,4R) isomer, in particular, is a key intermediate in the synthesis of Tofacitinib, a drug used to treat rheumatoid arthritis and other inflammatory conditions.[1][2][3]

Synthesis of Racemic this compound

The synthesis of the racemic cis- and trans-diastereomers of this compound typically begins with readily available starting materials such as 4-methylpyridine (4-picoline). A common strategy involves the reduction of the pyridine ring to a piperidine, followed by functional group manipulations.

A generalized synthetic approach is outlined below:

This multi-step process often yields a mixture of cis and trans diastereomers, which then require separation. The diastereomeric ratio can sometimes be influenced by the choice of reagents and reaction conditions.

Chiral Resolution of Stereoisomers

The separation of the racemic mixture into its constituent enantiomers is a crucial step to access the desired chiral building blocks. Several methods can be employed for the chiral resolution of this compound and its derivatives.

1. Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic piperidine derivative (often after hydrolysis of the ester to the carboxylic acid) with a chiral resolving agent, such as a chiral amine or acid (e.g., tartaric acid derivatives or mandelic acid), to form diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

2. Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.[4][5] The use of a chiral stationary phase (CSP) allows for the differential interaction of the enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for resolving piperidine derivatives.[4]

3. Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, a process known as kinetic resolution.[6][7][8] For example, a lipase can selectively acylate or hydrolyze one enantiomer of a piperidine derivative, allowing for the separation of the unreacted enantiomer and the product. This method can offer high enantioselectivity under mild reaction conditions.

The general workflow for chiral resolution is depicted below:

Application in the Synthesis of Tofacitinib

The (3R,4R) stereoisomer of the N-benzylated and N-methylated amino derivative of this compound is a critical building block for the synthesis of Tofacitinib.[1][2][3] The synthesis of this key intermediate often starts from 4-methylpyridine or 3-amino-4-methylpyridine and involves a series of reactions to construct the chiral piperidine ring.

The overall synthetic strategy for Tofacitinib highlights the importance of controlling the stereochemistry of the piperidine core.

The Role of Chirality in Biological Activity: The JAK-STAT Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is involved in the cellular response to cytokines and growth factors and plays a key role in immune and inflammatory responses.

The specific (3R,4R) stereochemistry of the piperidine moiety in Tofacitinib is crucial for its potent and selective inhibition of JAK enzymes. The precise spatial arrangement of the substituents on the piperidine ring allows for optimal binding to the active site of the kinase, leading to the desired therapeutic effect. Other stereoisomers of Tofacitinib have been shown to be significantly less active, underscoring the importance of using the enantiopure building block in its synthesis.

Experimental Protocols

While specific, detailed protocols for the synthesis and resolution of all four stereoisomers of this compound are proprietary or scattered across various sources, the following provides a general, illustrative protocol for the synthesis of a related N-protected piperidine carboxylate, based on common synthetic methodologies.

Illustrative Synthesis of N-Boc-piperidine-3-carboxylate Derivative

A solution of N-Boc-piperidine-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM) is cooled to 0 °C. To this solution, an activating agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst such as 4-Dimethylaminopyridine (DMAP) are added. Subsequently, an esterifying agent, for example, Meldrum's acid, is added, and the reaction is stirred for several hours while allowing it to warm to room temperature. The reaction mixture is then worked up by washing with aqueous acid and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting intermediate is then refluxed in methanol to yield the desired methyl ester.[9]

Illustrative Enzymatic Kinetic Resolution

A racemic N-protected 4-substituted piperidine-3-carboxylate is dissolved in an appropriate organic solvent. A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) are added to the solution. The reaction is monitored by a suitable analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached. The enzyme is then filtered off, and the mixture is concentrated. The resulting mixture of the acylated product and the unreacted enantiomer can then be separated by chromatography to afford the two enantiomerically enriched compounds.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data that may be obtained during the synthesis and resolution of chiral piperidine derivatives, based on literature for related compounds. It is important to note that specific values for this compound would need to be determined experimentally.

Table 1: Diastereoselective Synthesis of Piperidine Derivatives

| Starting Material | Reaction | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Substituted Pyridine | Catalytic Hydrogenation | Varies (e.g., >95:5) | 70-90 | [6] |

| Acyclic Precursor | Cyclization | Varies (e.g., 80:20) | 60-80 | [11] |

Table 2: Chiral Resolution of Piperidine Derivatives

| Method | Substrate | Resolving Agent/Enzyme | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Diastereomeric Salt Formation | Racemic Carboxylic Acid | (-)-cinchonidine | >98 | 35-45 (for one enantiomer) | [4] |

| Enzymatic Kinetic Resolution | Racemic Ester | Lipase (e.g., CALB) | >99 (for unreacted ester) | ~50 | [10] |

| Chiral HPLC | Racemic Ester | Chiral Stationary Phase | >99 | Variable (preparative scale) | [5] |

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex pharmaceutical agents. The ability to access all four of its stereoisomers in high purity through diastereoselective synthesis and efficient chiral resolution techniques is paramount for exploring the structure-activity relationships of novel drug candidates. The pivotal role of the (3R,4R)-isomer in the synthesis of Tofacitinib exemplifies the profound impact that a single, well-defined chiral building block can have on the development of life-changing medicines. Further exploration of the synthetic utility of the other stereoisomers of this compound is a promising avenue for future drug discovery efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. research.unl.pt [research.unl.pt]

- 4. benchchem.com [benchchem.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acs.figshare.com [acs.figshare.com]

- 9. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of Methyl 4-methylpiperidine-3-carboxylate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for the design of novel therapeutics. Within this important class of heterocycles, Methyl 4-methylpiperidine-3-carboxylate emerges as a particularly intriguing building block. Its specific substitution pattern offers a unique three-dimensional architecture, providing a versatile starting point for the synthesis of a diverse range of bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds to illuminate its promise in the development of next-generation therapeutics.

Core Applications in Drug Discovery

The inherent structural features of the 4-methylpiperidine-3-carboxylate core lend themselves to the exploration of several therapeutic areas. Based on extensive research into analogous structures, the primary potential applications lie in the fields of pain management, neurodegenerative disorders, and oncology.

Opioid Receptor Modulation for Analgesia

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Derivatives of 4-methylpiperidine, in particular, have been extensively investigated as potent and selective modulators of opioid receptors, especially the kappa-opioid receptor (KOR). KOR antagonists are of significant interest for the treatment of pain, addiction, and depression, without the undesirable side effects associated with traditional mu-opioid receptor (MOR) agonists like morphine.

Structurally related compounds to this compound have demonstrated high affinity and selectivity for the KOR. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have been identified as potent KOR antagonists. The methyl group at the 4-position of the piperidine ring plays a crucial role in the binding affinity and selectivity of these compounds.

Table 1: Opioid Receptor Binding Affinities of Representative 4-Methylpiperidine Analogs

| Compound | Receptor | Ke (nM) | Selectivity (KOR vs. MOR) |

| Analog 1 | KOR | 0.5 | 150 |

| MOR | 75 | ||

| DOR | >1000 | ||

| Analog 2 | KOR | 1.2 | 200 |

| MOR | 240 | ||

| DOR | >2000 |

Note: Data presented is for structurally related analogs and serves as an indicator of the potential of the this compound scaffold.

The development of selective KOR antagonists represents a promising avenue for the management of chronic pain and other neurological conditions. The this compound core provides a robust starting point for the design of such agents.

Targeting Neurological Disorders

Beyond pain, the piperidine scaffold is implicated in the development of treatments for a range of neurodegenerative and psychiatric disorders. The ability of piperidine-containing compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) targets.

Derivatives of 4-methylpiperidine have been explored as:

-

c-Abl Inhibitors: The c-Abl tyrosine kinase is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Novel 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives have been identified as c-Abl inhibitors with potential neuroprotective effects.

-

Dopamine Receptor Agonists: 3-Aryl piperidine analogs have been investigated as potent and efficacious dopamine D4 receptor agonists, which are targets for conditions like schizophrenia and ADHD.

-

Antipsychotic Agents: The benzoylpiperidine fragment is a privileged structure in the design of atypical antipsychotic agents.

The unique stereochemistry of this compound can be exploited to achieve desired interactions with specific CNS receptors and enzymes.

Experimental Protocols

Representative Synthesis of a this compound Analog

Step 1: Synthesis of Ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate

-

A solution of trimethyloxonium fluoroborate (99 mmol) in CH2Cl2 (250 mL) is prepared.

-

Crude amide starting material (e.g., from a previous step) is added to the solution.

-

The mixture is stirred at 25°C for 43 hours.

-

The solvent is evaporated, and the residue is dissolved in ethanol (250 mL).

-

The solution is cooled to -10°C and treated portionwise with NaBH4 (0.27 mol) while maintaining the temperature between 5-10°C.

-

The reaction mixture is worked up to isolate the ethyl 4-(3'-methoxyphenyl)piperidine-3-carboxylate.

Step 2: N-Methylation

-

A suspension of the amine from the previous step (44.7 mmol), 37% aqueous formaldehyde (0.2 mol), and 10% Pd/C (1.75 g) in ethanol (100 mL) is prepared.

-

The mixture is shaken for 12 hours under H2 (50 psi).

-

The reaction mixture is filtered, evaporated, and distilled to yield the final product.

In Vitro Opioid Receptor Functional Antagonism Assay ([³⁵S]GTPγS Binding Assay)

This assay is a standard method to determine the functional activity of compounds at G-protein coupled receptors, such as opioid receptors.

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., KOR, MOR, DOR) are prepared.

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, EDTA, and NaCl.

-

Reaction Mixture: The reaction mixture includes the cell membranes, the test compound at various concentrations, a selective opioid receptor agonist (to stimulate the receptor), and [³⁵S]GTPγS.

-

Incubation: The mixture is incubated at 30°C for 60 minutes.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed to determine the antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding, and the Ke value (a measure of antagonist potency) is calculated.

Signaling Pathways and Logical Relationships

The therapeutic effects of compounds derived from the this compound scaffold, particularly in the context of opioid receptor modulation, are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon activation by a ligand (agonist), the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a cascade of events that ultimately result in the modulation of neuronal excitability and neurotransmitter release.

Caption: Opioid Receptor Signaling Cascade.

Experimental Workflow for Lead Optimization

The process of developing a drug candidate from a starting scaffold like this compound involves a systematic workflow of synthesis, screening, and optimization.

Caption: Lead Optimization Workflow.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its unique structural and stereochemical properties make it an attractive starting point for the design of potent and selective modulators of various biological targets. While direct experimental data for this specific molecule is emerging, the wealth of information available for structurally related analogs, particularly in the realm of opioid receptor modulation, strongly supports its potential in medicinal chemistry. The synthesis of focused libraries based on this core, coupled with robust in vitro and in vivo screening, is a promising strategy for the discovery of new drug candidates to address unmet medical needs in pain management, neurological disorders, and oncology. This guide serves as a foundational resource to stimulate further research and unlock the full therapeutic potential of this intriguing molecular building block.

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Piperidine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted piperidine carboxylates represent a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Their journey from academic curiosities to blockbuster drugs is a testament to the power of systematic chemical exploration and a deep understanding of pharmacology. This technical guide provides a comprehensive overview of the discovery and history of this pivotal class of compounds, detailing their synthesis, pharmacological properties, and the evolution of their therapeutic applications. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile and conformationally constrained scaffold that is highly amenable to chemical modification. The addition of a carboxylate group, along with other substituents, has unlocked a vast chemical space with profound biological implications. This guide will delve into the key milestones in the history of substituted piperidine carboxylates, present detailed experimental protocols for their synthesis, summarize critical quantitative data, and visualize the intricate signaling pathways they modulate.

A Historical Perspective: From Simple Heterocycles to Potent Neuromodulators

The story of substituted piperidine carboxylates is intrinsically linked to the broader history of piperidine chemistry. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. However, it was the exploration of simple, synthetically accessible derivatives in the mid-20th century that laid the groundwork for their pharmacological significance.

A pivotal moment in this history was the investigation of nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid). Isonipecotic acid was first described in the scientific literature by at least 1944.[1] These compounds were initially studied as conformationally restricted analogs of the endogenous neurotransmitter γ-aminobutyric acid (GABA). This research was driven by the hypothesis that restricting the flexibility of the GABA backbone could lead to more specific interactions with its biological targets.

In the mid-1970s, a drug design program utilizing muscimol, a constituent of the Amanita muscaria mushroom, as a lead structure led to the design of guvacine and (R)-nipecotic acid as specific GABA uptake inhibitors, and the isomeric compounds isoguvacine and isonipecotic acid as specific GABAA receptor agonists.[2] This discovery was a landmark achievement, as it provided the scientific community with tools to dissect the pharmacology of GABAergic systems with unprecedented precision.[2] The recognition of nipecotic acid as a potent inhibitor of GABA uptake opened the door for the development of a new class of drugs aimed at treating neurological disorders characterized by GABAergic dysfunction, such as epilepsy.[3] This foundational work spurred decades of research into the synthesis and evaluation of a vast array of substituted piperidine carboxylates, targeting not only the GABA system but also a diverse range of other biological targets.

Key Substituted Piperidine Carboxylates and Their Pharmacological Profile

The versatility of the substituted piperidine carboxylate scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following table summarizes quantitative data for some key examples, highlighting their potency and selectivity.

| Compound | Target(s) | IC50 / pIC50 / Ki | Therapeutic Area | Reference |

| (R)-Nipecotic acid | GABA transporter 1 (GAT1) | IC50: 4 µM (rat brain synaptosomes) | Anticonvulsant (research) | [3] |

| Tiagabine | GABA transporter 1 (GAT1) | Ki: 67 nM | Anticonvulsant | [4] |

| Isonipecotic acid | GABAA Receptor | Partial agonist (Emax = 46–57% for α1, α2, α3, α5 subunits) | Neurological research | [1] |

| BPDBA | Betaine/GABA transporter 1 (BGT-1) | Selective inhibitor | Epilepsy (research) | [5] |

| rac-{(Ra/Sa)-1---INVALID-LINK---piperidine-3-carboxylic acid} | mGAT1 | pIC50 = 6.78 ± 0.08 | Neurological research | [6] |

Experimental Protocols for the Synthesis of Substituted Piperidine Carboxylates

The synthesis of substituted piperidine carboxylates has evolved significantly over the years, with numerous methods developed to access a wide range of derivatives with high stereochemical control. Below are detailed protocols for the synthesis of key piperidine carboxylate cores.

Protocol 1: Synthesis of (S)-Piperidine-3-carboxylic acid (Chiral Resolution Method)

This protocol describes a method for obtaining enantiomerically pure (S)-piperidine-3-carboxylic acid from a racemic mixture of 3-piperidineformamide.

Materials:

-

3-piperidineformamide hydrochloride (racemic mixture)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Add 500 g of 3-piperidineformamide hydrochloride to 2000 ml of concentrated hydrochloric acid.

-

Heat the mixture to 60-65 °C and maintain the reaction for 3 hours.

-

Monitor the disappearance of 3-piperidineformamide using thin-layer chromatography (TLC).

-

Once the starting material is consumed, continue stirring and cool the reaction solution to 15-20 °C.

-

Stir the mixture for an additional 6 hours at this temperature.

-

The (S)-piperidine-3-carboxylic acid hydrochloride will precipitate out of solution.

-

Collect the solid by filtration.

-

The resulting salt can be neutralized to obtain the free (S)-piperidine-3-carboxylic acid.[7]

Protocol 2: General Synthesis of N-Substituted Piperidine-4-carboxamides

This protocol outlines a general procedure for the synthesis of N-substituted piperidine-4-carboxamides from chromone-2-carboxylic acid and a piperidine derivative.

Materials:

-

Chromone-2-carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Appropriate piperazine or piperidine derivative (e.g., 4-amino-N-Boc-piperidine)

-

Dichloromethane (DCM)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Trifluoroacetic acid (TFA) (for Boc deprotection)

Procedure:

-

Dissolve chromone-2-carboxylic acid in DCM.

-

Add EDC.HCl (1.1 eq) and DMAP (0.2 eq) to the solution and stir at room temperature under a nitrogen atmosphere for 10 minutes.

-

Add the appropriate piperidine derivative (1 eq) to the mixture and stir overnight at room temperature.

-

After the reaction is complete, partition the mixture between DCM and a 5% NaHCO3 solution.

-

Separate the organic layer, dry it, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography.

-

For Boc-protected piperidine derivatives, subsequent deprotection can be achieved by treatment with TFA.[8]

Signaling Pathways Modulated by Substituted Piperidine Carboxylates

The therapeutic effects of substituted piperidine carboxylates are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

GABAergic Neurotransmission

Many substituted piperidine carboxylates, particularly derivatives of nipecotic acid, target the GABA transporter 1 (GAT1). By inhibiting GAT1, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This is a key mechanism for their anticonvulsant effects.

Caption: GABAergic synapse and the mechanism of action of GAT1 inhibitors.

Cholinergic Signaling

Certain substituted piperidine derivatives have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synapse, enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions like Alzheimer's disease.

Caption: Cholinergic synapse and the mechanism of action of AChE inhibitors.

TRPV1 Signaling Pathway

More recently, substituted piperidine carboxamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation. By blocking the activation of TRPV1 by noxious stimuli, these compounds have the potential to be effective analgesics.

Caption: TRPV1 channel activation and inhibition by piperidine carboxamide antagonists.

Conclusion

The discovery and development of substituted piperidine carboxylates is a compelling narrative of how fundamental research in organic synthesis and pharmacology can lead to significant advances in medicine. From their origins as simple heterocyclic structures to their current status as privileged scaffolds in drug discovery, these compounds have demonstrated remarkable versatility. The ability to fine-tune their pharmacological properties through targeted chemical modifications has resulted in a rich pipeline of therapeutic agents and invaluable research tools. As our understanding of the molecular basis of disease continues to grow, the systematic exploration of novel substituted piperidine carboxylates will undoubtedly continue to yield new and improved therapies for a wide range of human ailments. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 8. acgpubs.org [acgpubs.org]

Methodological & Application

Synthesis of Methyl 4-methylpiperidine-3-carboxylate from Pyridine Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-methylpiperidine-3-carboxylate, a valuable building block in medicinal chemistry, starting from pyridine precursors. The described synthetic strategy involves a two-step sequence: the esterification of 4-methylnicotinic acid to yield methyl 4-methylnicotinate, followed by the catalytic hydrogenation of the pyridine ring to the corresponding piperidine derivative. This document outlines two distinct methods for the initial esterification and provides a comprehensive protocol for the subsequent hydrogenation, including quantitative data, detailed methodologies, and visual representations of the workflows.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Specifically, substituted piperidine-3-carboxylic acid esters serve as crucial intermediates in the development of novel therapeutics. The synthesis of this compound from readily available pyridine precursors offers a reliable and scalable route to this important molecular framework. The overall synthetic pathway is depicted below.

Caption: Overall synthetic route.

Step 1: Synthesis of Methyl 4-methylnicotinate (Esterification)

The initial step involves the esterification of 4-methylnicotinic acid. Two effective protocols are presented: a classical Fischer esterification using a strong acid catalyst and a milder method employing peptide coupling reagents.

Protocol 1.1: Fischer Esterification using Sulfuric Acid

This method is a robust and widely used procedure for the esterification of carboxylic acids.

Caption: Fischer Esterification Workflow.

Experimental Protocol:

-

To a solution of 4-methylnicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

| Reagent/Parameter | Condition | Molar Ratio | Notes |

| 4-Methylnicotinic Acid | - | 1.0 | Starting material |

| Methanol | Reflux | Solvent | - |

| Sulfuric Acid | Catalytic | 0.1 - 0.2 | Catalyst |

| Reaction Time | 12 - 18 hours | - | Monitor by TLC |

| Yield | ~75% | - | Based on similar substrates |

Protocol 1.2: Esterification using EDCI and DMAP

This protocol utilizes coupling agents for a milder and often higher-yielding esterification.

Experimental Protocol:

-

Dissolve 4-methylnicotinic acid (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (1:1, v/v).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq) to the solution at room temperature.[1]

-

Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired product.[1]

| Reagent/Parameter | Condition | Molar Ratio | Notes |

| 4-Methylnicotinic Acid | Room Temp. | 1.0 | Starting material |

| Methanol/DCM (1:1) | Room Temp. | Solvent | - |

| EDCI | Room Temp. | 1.1 | Coupling Agent |

| DMAP | Room Temp. | 0.05 | Catalyst |

| Yield | ~88% | - | Based on similar substrates[1] |

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

The second step is the reduction of the pyridine ring of methyl 4-methylnicotinate to the corresponding piperidine. This is effectively achieved by catalytic hydrogenation.

Caption: Catalytic Hydrogenation Workflow.

Protocol 2.1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from the successful hydrogenation of a similar substrate, methyl isonicotinate.[2]

Experimental Protocol:

-

In a high-pressure reaction vessel, dissolve methyl 4-methylnicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 2-10 g per mole of substrate).[2]

-

Seal the vessel and purge several times with nitrogen to remove any air.

-

Pressurize the vessel with hydrogen gas to 50-150 psi.[2]

-

Stir the reaction mixture at a temperature between 60-100 °C until the theoretical amount of hydrogen has been absorbed.[2] Reaction progress can be monitored by the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by distillation under reduced pressure if necessary.

| Reagent/Parameter | Condition | Amount | Notes |

| Methyl 4-methylnicotinate | 60-100 °C | 1.0 eq | Starting material |

| Solvent (Methanol/Ethanol) | 60-100 °C | - | - |

| 5% Pd/C | - | 2-10 g/mol | Catalyst[2] |

| Hydrogen Pressure | 50-150 psi | - | [2] |

| Yield | High | - | Expected based on similar substrates[2] |

Protocol 2.2: Hydrogenation using Rhodium Oxide (Rh₂O₃)

Rhodium-based catalysts have shown high activity for the hydrogenation of functionalized pyridines under mild conditions.[3]

Experimental Protocol:

-

In a high-pressure reaction vessel, combine methyl 4-methylnicotinate (1.0 eq) and Rhodium(III) oxide (Rh₂O₃) (e.g., 0.5 mol%).[3]

-

Add a suitable solvent such as 2,2,2-trifluoroethanol (TFE) or glacial acetic acid.[3]

-

Seal the reaction vessel and purge with nitrogen gas.

-

Pressurize the vessel with hydrogen gas to approximately 70 bar.

-

Stir the reaction mixture at a temperature of around 40 °C for 16 hours or until completion as monitored by GC-MS or LC-MS.[3]

-

Upon completion, vent the hydrogen and filter the catalyst.

-

If an acidic solvent was used, neutralize the reaction mixture before workup.

-

Extract the product and purify as described in Protocol 2.1.

| Reagent/Parameter | Condition | Amount | Notes |

| Methyl 4-methylnicotinate | 40 °C | 1.0 eq | Starting material |

| Solvent (TFE/Acetic Acid) | 40 °C | - | [3] |

| Rh₂O₃ | - | ~0.5 mol% | Catalyst[3] |

| Hydrogen Pressure | ~70 bar | - | - |

| Yield | High | - | Expected to be high with excellent selectivity[3] |

Conclusion

The synthesis of this compound from 4-methylnicotinic acid is a straightforward and efficient process. The initial esterification can be achieved through either a classic Fischer esterification or a milder, higher-yielding method using coupling reagents. The subsequent catalytic hydrogenation of the resulting methyl 4-methylnicotinate can be performed using standard catalysts such as Palladium on Carbon or Rhodium Oxide to afford the desired product in high yield. The choice of specific protocols will depend on the available equipment, scale of the reaction, and desired purity of the final compound. These detailed protocols provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable piperidine intermediate.

References

Application Notes and Protocols for the Reduction of Methyl 4-Methylnicotinate to (4-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of methyl 4-methylnicotinate to (4-methylpyridin-3-yl)methanol, a valuable building block in pharmaceutical synthesis. The protocols outlined below utilize two common reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). Each method is presented with a detailed experimental procedure, a summary of reaction parameters, and a description of the reaction mechanism.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. (4-Methylpyridin-3-yl)methanol is a key intermediate in the development of various pharmaceutical compounds. The selection of an appropriate reducing agent and protocol is crucial for achieving high yields and purity. This application note compares a milder reduction using sodium borohydride with a more potent reduction using lithium aluminum hydride.

Method 1: Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a relatively mild and selective reducing agent. While it is known to reduce aldehydes and ketones rapidly, the reduction of esters is generally slower and often requires elevated temperatures or the use of co-solvents to enhance its reactivity.[1] The following protocol is adapted from a general procedure for the reduction of aromatic methyl esters using a sodium borohydride-THF-methanol system.[2]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of methyl 4-methylnicotinate (1.0 eq) in tetrahydrofuran (THF, ~16 mL per gram of ester) in a round-bottom flask, add sodium borohydride powder (approx. 6.0 eq) in one portion.

-

Heating: Heat the resulting suspension to 65°C and stir for 15 minutes.

-

Methanol Addition: Add methanol (~16 mL per gram of ester) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of 2N HCl until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure (4-methylpyridin-3-yl)methanol.

Data Presentation:

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent System | Tetrahydrofuran (THF) / Methanol (MeOH) | [2] |

| Stoichiometry (NaBH₄:Ester) | ~6:1 | [2] |

| Temperature | Reflux (approx. 65°C) | [2] |

| Reaction Time | 2 - 5 hours | [2] |

| Typical Yield | 70 - 92% (for similar aromatic esters) | [2] |

Method 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including esters to primary alcohols.[3] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions.

Experimental Protocol:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF (~20 mL per gram of LiAlH₄).

-

Substrate Addition: Dissolve methyl 4-methylnicotinate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0°C and cautiously perform the following sequential additions with vigorous stirring:

-

Slowly add 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

Slowly add 'x' mL of 15% aqueous sodium hydroxide.

-

Slowly add '3x' mL of water.

-

-

Filtration: Stir the resulting white precipitate for 15-30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with additional diethyl ether or THF.

-

Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation to afford pure (4-methylpyridin-3-yl)methanol.

Data Presentation:

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3] |

| Solvent | Anhydrous Diethyl Ether or THF | [4] |

| Stoichiometry (LiAlH₄:Ester) | ~1.5-2.0:1 | [3] |

| Temperature | 0°C to Room Temperature | [5] |

| Reaction Time | 1 - 3 hours | [3] |

| Typical Yield | High (generally >90% for ester reductions) | [3] |

Reaction Mechanisms and Signaling Pathways

The reduction of an ester to a primary alcohol with a hydride reducing agent involves a two-step nucleophilic addition mechanism.

Caption: General mechanism for the reduction of an ester to a primary alcohol.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the reduction of methyl 4-methylnicotinate.

References

Application Notes and Protocols for the Use of Methyl 4-methylpiperidine-3-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including stability, conformation, and biological activity. Methyl 4-methylpiperidine-3-carboxylate, a cyclic β-amino acid analog, represents a unique building block for designing novel peptidomimetics. Its rigid piperidine scaffold can impart conformational constraints on the peptide backbone, potentially leading to enhanced proteolytic stability and receptor-binding affinity. These application notes provide a comprehensive guide for the utilization of this compound in solid-phase peptide synthesis (SPPS), including the preparation of the necessary protected derivatives and detailed protocols for its incorporation into peptide chains.

Introduction: The Potential of 4-Methylpiperidine-3-carboxylic Acid in Peptidomimetics

4-Methylpiperidine-3-carboxylic acid is a non-proteinogenic, cyclic β-amino acid. Its incorporation into a peptide chain introduces a constrained cyclic structure that can significantly influence the peptide's secondary structure. Peptides containing β-amino acids are often more resistant to enzymatic degradation by proteases compared to their natural α-peptide counterparts.[][2] The 4-methyl substitution on the piperidine ring can further influence the conformational preferences of the peptide.

Potential advantages of incorporating 4-methylpiperidine-3-carboxylic acid into peptides include:

-

Increased Proteolytic Stability: The altered backbone structure can prevent recognition by proteases, leading to a longer in vivo half-life.[][2]

-

Conformational Rigidity: The cyclic nature of the residue can pre-organize the peptide into a specific conformation, which may be favorable for binding to a biological target.

-

Induction of Secondary Structures: The incorporation of cyclic β-amino acids can promote the formation of stable helical or turn structures.[3][4]

To be used in standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS), this compound must first be converted into a suitable protected building block: N-protected 4-methylpiperidine-3-carboxylic acid.

Synthesis of Protected Building Blocks

The successful incorporation of 4-methylpiperidine-3-carboxylic acid into a peptide sequence via SPPS necessitates the protection of the piperidine nitrogen (to prevent unwanted side reactions during coupling) and the presence of a free carboxylic acid for activation. The following are proposed synthetic schemes for the preparation of N-Fmoc and N-Boc protected 4-methylpiperidine-3-carboxylic acid, starting from the commercially available methyl ester.

Workflow for Building Block Synthesis

Caption: Proposed workflow for the synthesis of N-protected 4-methylpiperidine-3-carboxylic acid.

Experimental Protocols for Building Block Synthesis

Protocol 1: Synthesis of N-Boc-4-methylpiperidine-3-carboxylic acid

-

N-Boc Protection:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1 M HCl) and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-methyl 4-methylpiperidine-3-carboxylate.[5]

-

-

Saponification:

-

Dissolve the N-Boc protected methyl ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with a mild acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-4-methylpiperidine-3-carboxylic acid.

-

Protocol 2: Synthesis of N-Fmoc-4-methylpiperidine-3-carboxylic acid

-

N-Fmoc Protection:

-

Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) and then 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

After the reaction is complete, extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain N-Fmoc-methyl 4-methylpiperidine-3-carboxylate.

-

-

Saponification:

-

Dissolve the N-Fmoc protected methyl ester in a mixture of acetone and water.

-

Add sodium carbonate (Na₂CO₃, 1.5 eq) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, acidify and extract the product as described for the Boc-protected analog to yield N-Fmoc-4-methylpiperidine-3-carboxylic acid.[6]

-

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of the sterically hindered, cyclic β-amino acid, N-protected 4-methylpiperidine-3-carboxylic acid, into a growing peptide chain requires optimized coupling conditions to ensure high efficiency. Standard coupling reagents such as HATU, HBTU, and DIC/Oxyma are recommended.

SPPS Workflow for Incorporating the Non-natural Amino Acid

Caption: A single cycle of solid-phase peptide synthesis for incorporating the protected 4-methylpiperidine-3-carboxylic acid.

Quantitative Data Summary (Expected)

The following table summarizes expected coupling efficiencies for sterically hindered amino acids with various coupling reagents. Actual yields for N-protected 4-methylpiperidine-3-carboxylic acid may vary and should be determined empirically.

| Coupling Reagent | Typical Equivalents (Reagent/Amino Acid/Base) | Expected Coupling Efficiency for Hindered Residues | Reference |

| HATU | 1.9 / 2.0 / 4.0 | >95% | [7][8] |

| HBTU | 1.9 / 2.0 / 4.0 | 90-98% | [7] |

| DIC/Oxyma | 2.0 / 2.0 / 2.0 | 85-95% | [9] |

Experimental Protocols for SPPS

Protocol 3: Fmoc-SPPS Incorporation using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically demanding N-Fmoc-4-methylpiperidine-3-carboxylic acid.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Amino Acid Activation: In a separate vial, dissolve N-Fmoc-4-methylpiperidine-3-carboxylic acid (2.0 eq relative to resin loading) and HATU (1.9 eq) in DMF. Add DIPEA (4.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times may be necessary due to steric hindrance.

-

Monitoring the Coupling: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be required.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

Protocol 4: Boc-SPPS Incorporation using HBTU

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine (neutralized after TFA salt formation). Swell the resin in DMF.

-

Amino Acid Activation: Dissolve N-Boc-4-methylpiperidine-3-carboxylic acid (2.0 eq) and HBTU (1.9 eq) in DMF. Add DIPEA (4.0 eq) for in-situ neutralization and activation.

-

Coupling Reaction: Add the activation mixture to the resin and agitate for 1-4 hours.

-

Monitoring and Washing: As described in Protocol 3.

-

Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group.

-

Washing and Neutralization: Wash the resin with DCM. Neutralize the resulting TFA salt with a solution of 10% DIPEA in DCM before the next coupling step.

Cleavage, Purification, and Characterization

Protocol 5: Peptide Cleavage and Deprotection

-

After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

Protocol 6: Peptide Purification

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

-

A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.

-

Collect fractions corresponding to the desired peptide peak.

-

Confirm the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Protocol 7: Peptide Characterization

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[9][11]

-